molecular formula C5H6N3NaO2 B6245740 sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate CAS No. 2408970-44-3

sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate

Cat. No.: B6245740
CAS No.: 2408970-44-3
M. Wt: 163.1
InChI Key:
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Description

Sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate is a chemical compound with the molecular formula C5H7N3O2Na It is a sodium salt derivative of 1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate typically involves the reaction of 1-methyl-1H-1,2,4-triazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the triazole nitrogen attacks the carbon of the chloroacetic acid, resulting in the formation of the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Water or ethanol

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and increased yield. The process involves:

    Reactants: 1-methyl-1H-1,2,4-triazole, chloroacetic acid, sodium hydroxide

    Catalyst: None required

    Purification: Crystallization or recrystallization from water or ethanol

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It has shown potential in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound can also interfere with cellular pathways, affecting processes such as cell division and apoptosis.

Comparison with Similar Compounds

Sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate can be compared with other triazole derivatives, such as:

    1,2,3-Triazole: Another isomer of triazole with different chemical properties and biological activities.

    Fluconazole: A triazole-based antifungal drug with a different substitution pattern on the triazole ring.

    Itraconazole: Another antifungal agent with a triazole ring, used to treat various fungal infections.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its applications in diverse fields make it a compound of significant interest for further research and development.

Properties

CAS No.

2408970-44-3

Molecular Formula

C5H6N3NaO2

Molecular Weight

163.1

Purity

95

Origin of Product

United States

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